molecular formula C8H11BrN2 B173914 5-Bromo-4-(tert-butyl)pyrimidine CAS No. 1439-08-3

5-Bromo-4-(tert-butyl)pyrimidine

Cat. No. B173914
CAS RN: 1439-08-3
M. Wt: 215.09 g/mol
InChI Key: ROCULZFCNXRIKL-UHFFFAOYSA-N
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Description

“5-Bromo-4-(tert-butyl)pyrimidine” is a chemical compound with the molecular formula C8H11BrN2 . It is a pyrimidine derivative, which is a class of organic compounds that are widely used in the field of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “5-Bromo-4-(tert-butyl)pyrimidine”, often involves cross-coupling reactions . For instance, the Suzuki–Miyaura cross-coupling reaction is a popular method, but it has limitations due to the instability and poor reactivity of 2-pyridyl boron nucleophiles . Therefore, alternative nucleophilic reagents and novel main group approaches are being developed .


Molecular Structure Analysis

The molecular structure of “5-Bromo-4-(tert-butyl)pyrimidine” can be represented by the InChI code 1S/C8H11BrN2/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,1-3H3 . This compound has a molecular weight of 215.09 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-4-(tert-butyl)pyrimidine” are complex and can involve various reagents and conditions . For example, one study demonstrated that the amide ion attacks C (6) of the pyrimidine nucleus and causes fission of the C (5)-C (6) bond .


Physical And Chemical Properties Analysis

“5-Bromo-4-(tert-butyl)pyrimidine” is a solid or liquid at room temperature . It has a molecular weight of 215.09 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Microwave-assisted Palladium-catalyzed Reactions
5-Bromo-4-(tert-butyl)pyrimidine has been utilized in microwave-assisted palladium-catalyzed reactions, showcasing its role in the synthesis of aryl-substituted pyrimidines through C-C coupling versus nucleophilic aromatic substitution. This process is significant in the development of new compounds with potential applications in various fields of chemistry and materials science (Verbitskiy et al., 2013).

Organic Light-Emitting Diodes (OLEDs)
The compound has been pivotal in synthesizing new classes of heteroleptic Ir(III) metal complexes, leading to the development of high-performance sky-blue- and white-emitting OLEDs. This innovation opens doors to more energy-efficient and high-quality display technologies (Chih‐Hao Chang et al., 2013).

Amination Mechanism Insights
Research has revisited the mechanism of the amination of 5-bromo-4-t-butylpyrimidine, providing new insights into the occurrence of specific reaction mechanisms. This understanding is crucial for optimizing synthetic routes in pharmaceuticals and agrochemicals production (Rasmussen & Plas, 2010).

Radiotherapeutic Agents in Cancer Treatment
Studies have explored halogen-substituted pyrimidines, including 5-bromo derivatives, for their potential as radiotherapeutic (RT) agents in cancer treatment. The focus is on their radiosensitizing activity, which could lead to the development of more effective cancer therapies (Kumar & Sevilla, 2017).

Tracking DNA Synthesis
5-Bromo-4-(tert-butyl)pyrimidine derivatives have been implicated in advancements for tracking DNA synthesis, marking a significant contribution to understanding cellular processes and development, particularly in biomedical research (Cavanagh et al., 2011).

Synthesis of Pyrimidine Derivatives
The compound serves as a key intermediate in the synthesis of various pyrimidine derivatives, demonstrating its versatility and importance in medicinal chemistry and drug development. These derivatives are explored for their potential therapeutic applications, including antibacterial and anticancer properties (Hou et al., 2016).

Safety And Hazards

“5-Bromo-4-(tert-butyl)pyrimidine” may pose certain hazards. It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

properties

IUPAC Name

5-bromo-4-tert-butylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCULZFCNXRIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499200
Record name 5-Bromo-4-tert-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(tert-butyl)pyrimidine

CAS RN

1439-08-3
Record name 5-Bromo-4-(1,1-dimethylethyl)pyrimidine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-tert-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-(tert-butyl)pyrimidine
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